N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
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Overview
Description
N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide is a complex organic compound that features a combination of several functional groups, including a piperidine ring, a pyrazole ring, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrazole ring: This step often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
Attachment of the 4-methylsulfanylphenyl group: This can be done through a Friedel-Crafts acylation reaction.
Formation of the cyclopentanecarboxamide moiety: This step involves the reaction of a cyclopentanone derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the 4-methylsulfanylphenyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine and pyrazole moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into drug-receptor interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can inhibit certain enzymes. The compound’s overall structure allows it to fit into specific binding sites, modulating the activity of its targets and leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-[1-[2-(4-methylsulfonylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide: This compound is similar but features a sulfonyl group instead of a sulfanyl group.
N-[2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide: This compound lacks the sulfur atom in the phenyl group.
Uniqueness
N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide is unique due to the presence of the 4-methylsulfanylphenyl group, which can undergo specific chemical reactions that are not possible with similar compounds lacking the sulfur atom. This makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-30-20-8-6-17(7-9-20)16-22(28)26-14-11-19(12-15-26)27-21(10-13-24-27)25-23(29)18-4-2-3-5-18/h6-10,13,18-19H,2-5,11-12,14-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVFPJQJMOQVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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